L-Serine

Catalog No.
S701814
CAS No.
302-84-1
M.F
C3H7NO3
M. Wt
105.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Serine

CAS Number

302-84-1

Product Name

L-Serine

IUPAC Name

(2S)-2-amino-3-hydroxypropanoic acid

Molecular Formula

C3H7NO3

Molecular Weight

105.09 g/mol

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1

InChI Key

MTCFGRXMJLQNBG-REOHCLBHSA-N

SMILES

Array

solubility

SOL IN WATER; PRACTICALLY INSOL IN ABSOLUTE ALCOHOL, ETHER
INSOL IN BENZENE, ETHER, ETHANOL
Water solubility = 425 g/L at 25 °C
425.0 mg/mL

Canonical SMILES

C(C(C(=O)O)N)O

Isomeric SMILES

C([C@@H](C(=O)O)N)O

The exact mass of the compound DL-Serine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620355. It belongs to the ontological category of amino acid zwitterion in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]. However, this does not mean our product can be used or applied in the same or a similar way.

L-Serine (CAS 302-84-1) is a proteinogenic, polar α-amino acid characterized by its reactive hydroxymethyl side chain. As a fundamental chiral building block, it plays an indispensable role in one-carbon metabolism, nucleotide biosynthesis, and the generation of complex lipids such as sphingolipids and phosphatidylserine [1]. In industrial and scientific procurement, L-Serine is highly valued not merely as a nutritional supplement, but as a stereochemically pure precursor for active pharmaceutical ingredients (APIs) and a critical component in chemically defined cell culture media. Its precise stereochemistry and dual-functional side chain make it a non-negotiable raw material for processes requiring strict enzymatic recognition and high-yielding asymmetric synthesis[1].

Substituting L-Serine with its racemic counterpart (DL-Serine) or structurally similar amino acids (such as Glycine or L-Threonine) introduces severe process and performance failures. From a formulation standpoint, the racemic DL-Serine crystal lattice forms unique, highly stable intermolecular hydrogen bonds between D- and L-enantiomers, which drastically reduces its aqueous solubility compared to the pure L-enantiomer, leading to precipitation in high-concentration media[1]. Biologically, the D-enantiomer is not a passive bystander; D-Serine actively competes with mitochondrial L-Serine transport, suppressing one-carbon metabolism and inhibiting cellular proliferation in undifferentiated cells[2]. Furthermore, in enzymatic lipid synthesis, substituting L-Serine with L-Threonine forces enzymes like serine palmitoyltransferase to generate atypical, potentially toxic deoxysphingolipids instead of canonical ceramides[3].

Aqueous Solubility and Formulation Processability

L-Serine exhibits exceptionally high aqueous solubility as a pure enantiomer, reaching approximately 420 mg/mL at 20°C. In stark contrast, when L-Serine is mixed 1:1 with D-Serine to form racemic DL-Serine, the solubility plummets to roughly 50 mg/mL (approx. 4-5% by weight) [1]. This nearly 8.4-fold reduction in solubility is driven by the thermodynamic stability of a novel hydrogen-bond network unique to the racemic crystal structure [1].

Evidence DimensionAqueous solubility at 20°C
Target Compound Data~420 mg/mL (L-Serine)
Comparator Or Baseline~50 mg/mL (DL-Serine)
Quantified Difference8.4-fold higher solubility for the pure L-enantiomer
ConditionsPure water at 20°C

Procuring enantiopure L-Serine prevents unwanted precipitation in concentrated cell culture media and simplifies liquid formulation scale-up.

Stereoselective Support of Cellular Proliferation

In cell culture applications, L-Serine is an essential driver of one-carbon metabolism and nucleotide synthesis. Conversely, D-Serine acts as a competitive inhibitor of mitochondrial L-Serine transport, actively depleting the substrate availability for serine hydroxymethyltransferase 2 (SHMT2) [1]. Assays demonstrate that while L-Serine robustly supports the proliferation of progenitor and undifferentiated cells, the presence of D-Serine suppresses proliferative metabolic activity and can induce cellular stress[1].

Evidence DimensionMitochondrial transport and cellular proliferation support
Target Compound DataPromotes one-carbon flux and robust proliferation
Comparator Or BaselineD-Serine (Competitively inhibits transport and suppresses proliferation)
Quantified DifferenceDivergent metabolic outcomes (proliferation vs. suppression)
ConditionsIn vitro cell culture and ex vivo slice cultures

For bioprocessing and stem cell expansion, strict L-Serine purity is required to avoid the anti-proliferative effects of D-Serine contamination.

High-Yield Asymmetric Synthesis via Chiral Pool

L-Serine is a highly effective chiral pool starting material for complex API synthesis, such as the antiepileptic drug (R)-Lacosamide. Utilizing L-Serine preserves the pre-existing stereocenter, enabling synthetic routes that achieve 100% enantiomeric excess (ee) without racemization [1]. In contrast, using racemic starting materials requires late-stage kinetic resolution, which inherently caps the theoretical yield of the desired enantiomer at 50% unless complex deracemization steps are added [1].

Evidence DimensionMaximum theoretical yield in asymmetric synthesis
Target Compound DataUp to 100% theoretical yield (via chiral pool preservation)
Comparator Or Baseline50% theoretical yield limit (via classical kinetic resolution of racemates)
Quantified Difference2-fold increase in theoretical yield limit
ConditionsAPI synthetic route design (e.g., Lacosamide)

Procuring L-Serine as a chiral building block eliminates the need for expensive chiral auxiliaries and bypasses the 50% yield penalty of racemic resolution.

Strict Substrate Specificity for Canonical Sphingolipids

Serine palmitoyltransferase (SPT) catalyzes the first committed step in sphingolipid biosynthesis by condensing palmitoyl-CoA specifically with L-Serine. When structurally related amino acids like L-Threonine or L-Alanine are substituted or present in high relative concentrations, SPT utilizes them to generate atypical deoxysphingolipids (e.g., deoxymethylsphinganine) [1]. These non-canonical lipids lack the critical C1-hydroxyl group derived from L-Serine, rendering them unable to form complex sphingolipids and leading to cellular toxicity [1].

Evidence DimensionBiosynthetic product viability
Target Compound DataCanonical ceramides and sphingolipids (viable)
Comparator Or BaselineL-Threonine / L-Alanine (produce toxic deoxysphingolipids)
Quantified DifferenceBinary shift from functional lipid production to toxic byproduct accumulation
ConditionsEnzymatic condensation via Serine Palmitoyltransferase (SPT)

In engineered microbial production of ceramides or cosmetic lipid formulations, L-Serine is strictly required to ensure the synthesis of functional, non-toxic sphingolipids.

Chemically Defined Cell Culture Media

High-concentration biomanufacturing media require the 420 mg/mL solubility profile of pure L-Serine to prevent precipitation. Furthermore, its role as an obligate one-carbon donor is critical for maximizing cell titers and maintaining viability, making it the only viable choice over racemic mixtures that introduce anti-proliferative D-isomers [1].

Chiral Pool Precursor for API Manufacturing

L-Serine is the optimal starting material for the commercial synthesis of drugs like Lacosamide and cycloserine. Its native stereocenter and reactive hydroxymethyl group enable high-yielding, enantiopure production routes that bypass the 50% yield limitations of classical kinetic resolution [2].

Enzymatic Synthesis of Cosmetic Ceramides

In the industrial bio-production of human-identical sphingolipids and ceramides, L-Serine serves as the strict, obligate substrate for serine palmitoyltransferase. Procuring high-purity L-Serine is essential to avoid the generation of toxic deoxysphingolipid byproducts that occur when analogs like L-Threonine are used [3].

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Solid

Color/Form

HEXAGONAL PLATES OR PRISMS
COLORLESS CRYSTALS

XLogP3

-3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

105.042593085 Da

Monoisotopic Mass

105.042593085 Da

Heavy Atom Count

7

Taste

SWEETISH TASTE, INSIPID AFTERTASTE
Sweet

Density

1.6 g/cu cm @ 22 °C

Melting Point

228 °C (decomposes)
228 °C

UNII

452VLY9402

Related CAS

25821-52-7

Drug Indication

Used as a natural moisturizing agent in some cosmetics and skin care products.

Mechanism of Action

L-Serine plays a role in cell growth and development (cellular proliferation). The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine. These bases when linked to the phosphate ester of pentose sugars are essential components of DNA and RNA and the end products of energy producing metabolic pathways, ATP and GTP. In addition, L-serine conversion to glycine via this same enzyme provides the one-carbon units necessary for production of the pyrimidine nucleotide, deoxythymidine monophosphate, also an essential component of DNA.

Vapor Pressure

0.00000004 [mmHg]

Other CAS

56-45-1
312-84-5
302-84-1

Absorption Distribution and Excretion

IN PT AGE 2-9 YR, SERINE PRESENT IN ACID MUCOPOLYSACCHARIDES. EXCESSIVE ACCUMULATION & EXCRETION IN URINE OF MUCOPOLYSACCHARIDES MAY BE RELATED TO ABNORMAL BONDING BETWEEN MUCOPOLYSACCHARIDES & PROTEIN.
IN PT AGE 2-9 YR, URINARY SERINE EXCRETION INCR FROM 0.059-0.162 UMOL/24 HR & PLASMA SERINE LEVELS INCR FROM 0.102-0.158 UMOL/ML.
IN PT AGE 2-9 YR, SERINE IS PROBABLY NOT ESTERIFIED THROUGH ITS BETA-HYDROXYL GROUP TO ACID MUCOPOLYSACCHARIDES BUT IS LINKED BY CARBOXYL GROUP.
DETERMINATION OF SERINE LEVELS IN 13 REGIONS OF THE RAT CEREBRAL CORTEX FAILED TO SHOW ANY MARKED DIFFERENCES IN THE AMINO ACID CONTENTS OF CORTEX AREAS OF DIVERSE FUNCTIONS.

Associated Chemicals

Serine (D);312-84-5
Serine (DL);302-84-1

Wikipedia

Serine

Use Classification

Cosmetics -> Hair conditioning; Antistatic; Skin conditioning

Methods of Manufacturing

ISOLATED FROM SILK FIBROIN (SERICINE)
Production methods for L-serine include extraction and fermentation; extraction of hydrolysates and fermentation of glycine substrate are the preferred methods for producing L-serine... microorganisms suggested for the fermentation production of L-serine from glycine include mutants of the genera Pseudomonas, Corynebacterium glycinophilum, and Norcardia
Hydrolysis of protein (especially silk protein); synthesized from glycine

General Manufacturing Information

L-Serine: ACTIVE
Serine: ACTIVE
AMINO ACID COMPOSITION OF SELECTED PROTEINS. SERINE: GELATINS 3.8 G/100 G PROTEIN; MIXED PROTEINS 4.3 G/LB G TOTAL NITROGEN; CASEIN 6.3 G/100 G PROTEIN; SERUM ALBUMIN 7.0 G/100 G PROTEIN; GAMMA-GLOBULIN 11.4 G/100 G PROTEIN; HEMOGLOBIN: HORSE 5.8 G/100 G PROTEIN; INSULIN 5.2 G/100 G PROTEIN; CLOSTRIDIUM BOTULINUM TOXIN 4.4 G/100 G PROTEIN /FROM TABLE/
L- AND D-SERINE EXHIBIT SIMILAR SWEET TASTE QUALITIES.
L-serine can be chemically produced by reacting glycine with formaldehyde

Analytic Laboratory Methods

TESTS FOR...AMINO ACIDS...CHROMATOGRAPHIC, ELECTROPHORETIC... HYDROLYSIS OF PROTEIN YIELDS AMINO ACIDS... /PRC: USE AMINO ACID ANALYZER TO DETERMINE/
AOAC method 960.47, Amino Acids in Vitamin Preparations; microbiological method using basal media
The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay

Interactions

INTRACEREBROVENTRICULAR INJECTIONS OF ALANINE (0.5-2.0 UG) INTO RABBITS CAUSED DECR IN BODY TEMP IN A 10-DEG ENVIRONMENT. THE EFFECT WAS SLIGHTLY SUBADDITIVE WITH THAT OF SERINE.
ERYTHROBLASTIC LEUKEMIC CELLS INCUBATED IN MEDIA CONTAINING ESSENTIAL AMINO ACID L-SERINE BOUND APPROX 30% MORE INSULIN LABELED WITH (125)IODINE THAN THOSE INCUBATED WITHOUT SERINE.

Dates

Last modified: 08-15-2023

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